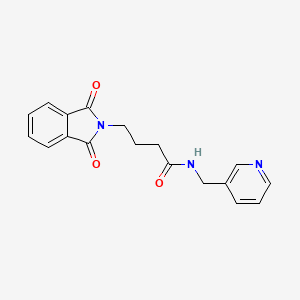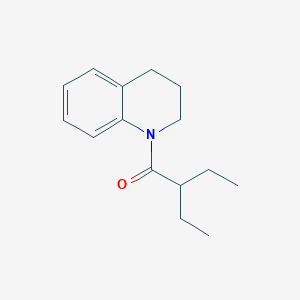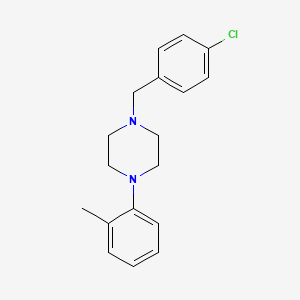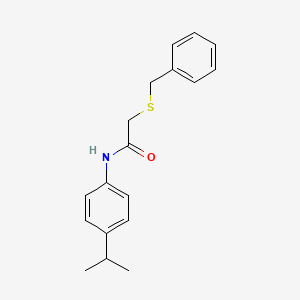
1-(2-chloro-6-fluorobenzyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-4-phenylpiperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
CPP exerts its pharmacological effects by binding to the 5-HT1A and 5-HT1B receptors and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can have a positive effect on mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and analgesic properties. It has also been found to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, including its high affinity for the 5-HT1A and 5-HT1B receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, CPP also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on CPP, including the development of more selective compounds that target specific serotonin receptors. There is also potential for the use of CPP in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and chronic pain. Further research is needed to fully understand the pharmacological properties of CPP and its potential applications in medicine.
Conclusion:
In conclusion, CPP is a chemical compound with significant potential for scientific research and medical applications. Its high affinity for the 5-HT1A and 5-HT1B receptors and its inhibitory effect on serotonin reuptake make it a useful tool for studying the role of these receptors in various physiological processes. While there are limitations to its use, further research on CPP could lead to the development of new treatments for psychiatric and neurological disorders.
Métodos De Síntesis
CPP can be synthesized through various methods, including the reaction of 1-(2-chloro-6-fluorobenzyl) piperazine with phenyl magnesium bromide or phenyl lithium. Another method involves the reaction of 1-(2-chloro-6-fluorobenzyl) piperazine with phenylacetonitrile in the presence of a catalyst. The yield of CPP synthesis varies depending on the method used, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in research and medicine. It has been found to have a high affinity for the 5-HT1A and 5-HT1B receptors, which are involved in the regulation of mood and anxiety. CPP has also been shown to have an inhibitory effect on the reuptake of serotonin, which is a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-16-7-4-8-17(19)15(16)13-20-9-11-21(12-10-20)14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNAYMUMQYZNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5427723 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)
![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)




